4-(2-(((4-Chlorobenzoyl)amino)acetyl)carbohydrazonoyl)-2-methoxyphenyl benzoate
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Overview
Description
4-(2-(((4-Chlorobenzoyl)amino)acetyl)carbohydrazonoyl)-2-methoxyphenyl benzoate is a complex organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a chlorobenzoyl group, a methoxyphenyl group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(((4-Chlorobenzoyl)amino)acetyl)carbohydrazonoyl)-2-methoxyphenyl benzoate typically involves multiple steps. One common method includes the following steps:
Formation of 4-Chlorobenzoyl Chloride: This is achieved by reacting 4-chlorobenzoic acid with thionyl chloride.
Synthesis of 4-Chlorobenzoyl Hydrazide: The 4-chlorobenzoyl chloride is then reacted with hydrazine hydrate to form 4-chlorobenzoyl hydrazide.
Formation of the Hydrazone: The 4-chlorobenzoyl hydrazide is reacted with 2-methoxybenzaldehyde to form the hydrazone intermediate.
Acylation: The hydrazone intermediate is then acylated with benzoic anhydride to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to speed up the reactions.
Chemical Reactions Analysis
Types of Reactions
4-(2-(((4-Chlorobenzoyl)amino)acetyl)carbohydrazonoyl)-2-methoxyphenyl benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, acids, and bases are used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of amines and alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-(2-(((4-Chlorobenzoyl)amino)acetyl)carbohydrazonoyl)-2-methoxyphenyl benzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 4-(2-(((4-Chlorobenzoyl)amino)acetyl)carbohydrazonoyl)-2-methoxyphenyl benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-(((3-Chlorobenzoyl)amino)acetyl)carbohydrazonoyl)-2-methoxyphenyl benzoate
- 4-(2-(((2-Chlorobenzoyl)amino)acetyl)carbohydrazonoyl)-2-methoxyphenyl benzoate
- 4-(2-(((4-Chlorobenzoyl)amino)acetyl)carbohydrazonoyl)-2-ethoxyphenyl benzoate
Uniqueness
4-(2-(((4-Chlorobenzoyl)amino)acetyl)carbohydrazonoyl)-2-methoxyphenyl benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C24H20ClN3O5 |
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Molecular Weight |
465.9 g/mol |
IUPAC Name |
[4-[(E)-[[2-[(4-chlorobenzoyl)amino]acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] benzoate |
InChI |
InChI=1S/C24H20ClN3O5/c1-32-21-13-16(7-12-20(21)33-24(31)18-5-3-2-4-6-18)14-27-28-22(29)15-26-23(30)17-8-10-19(25)11-9-17/h2-14H,15H2,1H3,(H,26,30)(H,28,29)/b27-14+ |
InChI Key |
WCNRBXMUHSTGIR-MZJWZYIUSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)CNC(=O)C2=CC=C(C=C2)Cl)OC(=O)C3=CC=CC=C3 |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)CNC(=O)C2=CC=C(C=C2)Cl)OC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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